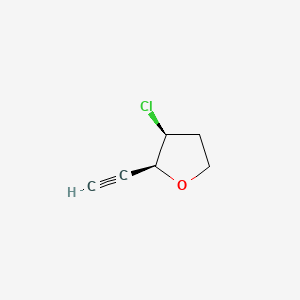
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a five-membered oxolane ring with a chlorine atom and an ethynyl group attached to the second and third carbon atoms, respectively. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable oxirane precursor with a chloroacetylene reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetylene, facilitating the nucleophilic attack on the oxirane ring.
Another method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the oxolane ring. This approach often employs asymmetric catalysis or chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic catalysis using engineered microorganisms or isolated enzymes can also be employed to achieve high stereoselectivity and environmentally friendly production.
化学反応の分析
Types of Reactions
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in aqueous or organic solvents.
Reduction: Palladium on carbon, platinum oxide, or lithium aluminum hydride in hydrogen or inert gas atmospheres.
Cycloaddition: Diene or dienophile reagents in the presence of Lewis acids like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxolane, while oxidation of the ethynyl group can produce an oxolane with a carbonyl functional group.
科学的研究の応用
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules and natural products.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals with chiral centers.
Industry: As a precursor for the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The ethynyl group can act as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. The oxolane ring provides structural stability and influences the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
(2R,3R)-3-chloro-2-ethynyloxolane: The enantiomer of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) with opposite stereochemistry.
(2S,3S)-3-bromo-2-ethynyloxolane: A similar compound with a bromine atom instead of chlorine.
(2S,3S)-3-chloro-2-propynyloxolane: A compound with a propynyl group instead of an ethynyl group.
Uniqueness
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethynyl group. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing chiral catalysts.
特性
IUPAC Name |
(2S,3S)-3-chloro-2-ethynyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFCOYSMOSCVGR-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(CCO1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H](CCO1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

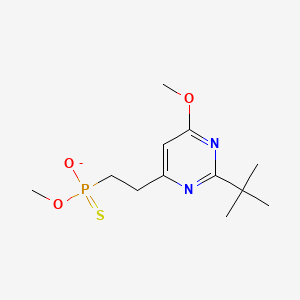
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
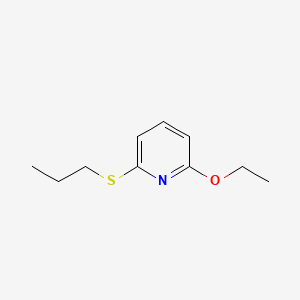
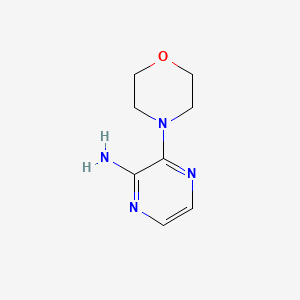
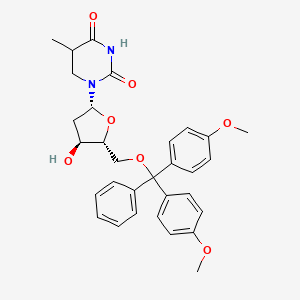

![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
